

# Independent Validation of Migravess: A Comparative Guide to Acute Migraine Treatments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Migravess**, a combination of aspirin and metoclopramide, with other pharmacological agents for the acute treatment of migraine. The data presented is collated from published clinical trials to assist in the independent validation of **Migravess**'s performance and to contextualize its efficacy and safety profile within the current landscape of migraine therapeutics.

#### **Quantitative Data Comparison**

The following tables summarize the efficacy and safety data from key clinical trials of **Migravess** and its comparators.

#### **Table 1: Efficacy of Migravess and its Components**



| Treatment                                      | Dose            | Pain-Free at<br>2h (%) | Headache<br>Relief at 2h<br>(%) | Need for<br>Rescue<br>Medication<br>(%) | Nausea<br>Relief                         |
|------------------------------------------------|-----------------|------------------------|---------------------------------|-----------------------------------------|------------------------------------------|
| Migravess<br>(Aspirin +<br>Metocloprami<br>de) | 650mg +<br>10mg | -                      | -                               | 68.5% (63/92<br>attacks)[1]             | Significantly better than placebo[1]     |
| Aspirin-<br>Metocloprami<br>de<br>Combination  | 900mg +<br>10mg | 18%                    | 57%                             | 44.3%                                   | Significantly<br>better than<br>placebo  |
| Aspirin                                        | 650mg           | -                      | -                               | 59.3% (51/86<br>attacks)[1]             | Not significantly better than placebo[1] |
| Placebo                                        | -               | 7%                     | 26%                             | 63.2%[1]                                | -                                        |

Headache relief is defined as a reduction in headache severity from moderate or severe to mild or none.

## **Table 2: Comparative Efficacy of Migravess and Other Acute Migraine Therapies**



| Treatment                          | Dose         | Pain-Free at 2h<br>(%) | Headache<br>Relief at 2h (%) | Sustained Pain<br>Freedom (24h)<br>(%) |
|------------------------------------|--------------|------------------------|------------------------------|----------------------------------------|
| Aspirin +<br>Metoclopramide        | 900mg + 10mg | 18%                    | 51%                          | -                                      |
| Sumatriptan                        | 100mg        | 28%[2]                 | 54%[2]                       | -                                      |
| Ibuprofen                          | 400mg        | 26%[3][4]              | 57%[3][4]                    | -                                      |
| Diclofenac                         | 50mg         | 22%[5][6]              | 55%[5][6]                    | 19%[5][6]                              |
| Eletriptan                         | 40mg         | 29%[7]                 | 65%[7]                       | -                                      |
| Rizatriptan                        | 10mg         | 42%[8]                 | 71%[8]                       | 48% (when treating early)[9]           |
| Ubrogepant<br>(CGRP<br>Antagonist) | 50mg         | 20.5%[10][11]          | -                            | -                                      |
| Rimegepant<br>(CGRP<br>Antagonist) | 75mg         | 21%[12]                | -                            | -                                      |
| Lasmiditan<br>(Ditan)              | 100mg        | 28.2%[13]              | -                            | -                                      |
| Placebo                            | -            | ~10-15%                | ~25-35%                      | -                                      |

**Table 3: Common Adverse Events of Migravess and Comparators** 



| Treatment                                             | Common Adverse Events                                                                  |  |  |
|-------------------------------------------------------|----------------------------------------------------------------------------------------|--|--|
| Aspirin + Metoclopramide                              | Gastrointestinal symptoms (similar to placebo) [2]                                     |  |  |
| Triptans (e.g., Sumatriptan, Rizatriptan, Eletriptan) | Dizziness, somnolence, asthenia/fatigue, nausea, chest discomfort[8][14][15]           |  |  |
| NSAIDs (e.g., Ibuprofen, Diclofenac)                  | Gastrointestinal irritation (generally mild and transient in single doses)[3][4][5][6] |  |  |
| CGRP Antagonists (e.g., Ubrogepant, Rimegepant)       | Nausea, urinary tract infection (incidence often similar to placebo)[10][11][12]       |  |  |
| Ditans (e.g., Lasmiditan)                             | Dizziness, somnolence, paresthesia, fatigue, nausea[13][16][17][18][19]                |  |  |

### Experimental Protocols of Key Clinical Trials Tfelt-Hansen and Olesen, 1984: Migravess vs. Aspirin and Placebo[1]

- Study Design: A double-blind, crossover study.
- Participants: 118 patients with common migraine (migraine without aura).
- Intervention: Patients treated three consecutive migraine attacks with Migravess (650mg aspirin and 10mg metoclopramide), effervescent aspirin (650mg), and effervescent placebo, with the order of treatment randomized.
- Primary Outcome: Use of additional medication after 2 hours.
- Secondary Outcomes: Patient-reported assessment of pain and nausea relief.
- Statistical Analysis: Not detailed in the abstract.

# Tfelt-Hansen et al., 1995: Aspirin-Metoclopramide vs. Sumatriptan and Placebo[20]



- Study Design: A randomized, double-blind, multicenter study.
- Participants: 421 patients with migraine.
- Intervention: Patients were randomized to treat a single migraine attack with either a combination of lysine acetylsalicylate (equivalent to 900mg aspirin) and 10mg metoclopramide, oral sumatriptan (100mg), or placebo.
- Primary Outcome: Headache relief at 2 hours, defined as a decrease in headache severity from severe or moderate to mild or none.
- Secondary Outcomes: Relief of nausea, need for rescue medication, and adverse events.
- Statistical Analysis: P-values were calculated for comparisons between treatment groups.

## Lipton et al., 2020: Ubrogepant for Acute Migraine (ACHIEVE I and II Pooled Analysis)[10][11]

- Study Design: Pooled analysis of two phase 3, single-attack, randomized, placebo-controlled trials.
- Participants: 2240 adults with a history of migraine.
- Intervention: Patients were randomized to receive a single dose of ubrogepant 50mg or placebo to treat a single migraine attack of moderate to severe intensity.
- Co-Primary Outcomes:
  - Pain freedom at 2 hours post-dose.
  - Absence of the most bothersome migraine-associated symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
- Statistical Analysis: Odds ratios and 95% confidence intervals were calculated, with p-values for the comparison of ubrogepant to placebo.

### **Visualizing Mechanisms of Action**



### Signaling Pathways in Migraine and Therapeutic Intervention

The following diagrams illustrate the proposed signaling pathways involved in a migraine attack and the mechanisms of action of **Migravess** and its comparators.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effervescent metoclopramide and aspirin (Migravess) versus effervescent aspirin or placebo for migraine attacks: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin with or without an antiemetic for acute migraine headaches in adults PMC [pmc.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Diclofenac with or without an antiemetic for acute migraine headaches in adults PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac with or without an antiemetic for acute migraine headaches in adults |
   Cochrane [cochrane.org]
- 7. neurology.org [neurology.org]
- 8. Rizatriptan vs sumatriptan in the acute treatment of migraine. A placebo-controlled, doseranging study. Dutch/US Rizatriptan Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability
  From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials PMC
  [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy, safety, and tolerability of rimegepant orally disintegrating tablet for the acute treatment of migraine: a randomised, phase 3, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Oral rizatriptan versus oral sumatriptan: a direct comparative study in the acute treatment of migraine. Rizatriptan 030 Study Group PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Oral therapy for migraine: comparisons between rizatriptan and sumatriptan. A review of four randomized, double-blind clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. researchgate.net [researchgate.net]
- 18. Phase 3 randomized, placebo-controlled, double-blind study of lasmiditan for acute treatment of migraine PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Validation of Migravess: A Comparative Guide to Acute Migraine Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12733219#independent-validation-of-publishedclinical-trial-data-on-migravess]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com